3-Keto Petromyzonol-24-hemisuccinate

Description

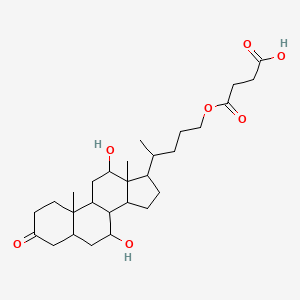

3-Keto Petromyzonol-24-hemisuccinate is a synthetic derivative of Petromyzonol (5α-cholane-3α,7α,12α,24-tetrol), a steroid-like bile alcohol originally identified in lampreys . The compound features a 3-ketone group and a hemisuccinate ester at the C-24 position, which modify its solubility and reactivity compared to the parent molecule.

Propriétés

Formule moléculaire |

C28H44O7 |

|---|---|

Poids moléculaire |

492.6 g/mol |

Nom IUPAC |

4-[4-(7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentoxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C28H44O7/c1-16(5-4-12-35-25(34)9-8-24(32)33)19-6-7-20-26-21(15-23(31)28(19,20)3)27(2)11-10-18(29)13-17(27)14-22(26)30/h16-17,19-23,26,30-31H,4-15H2,1-3H3,(H,32,33) |

Clé InChI |

HUZHTVOPEPKVLN-UHFFFAOYSA-N |

SMILES canonique |

CC(CCCOC(=O)CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Keto Petromyzonol-24-hemisuccinate involves the derivatization of 3-keto petromyzonol with succinic acid. The reaction typically requires the use of organic solvents and catalysts to facilitate the esterification process. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of 3-Keto Petromyzonol-24-hemisuccinate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to achieve efficient production. Quality control measures are implemented to ensure the consistency and purity of the final product .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The hemisuccinate ester bond undergoes hydrolysis under acidic or alkaline conditions:

-

Acidic Hydrolysis (pH < 3): Regenerates 3-keto petromyzonol and succinic acid.

-

Alkaline Hydrolysis (pH > 10): Forms the sodium salt of succinic acid and free 3-keto petromyzonol14.

| Condition | Reaction Rate (25°C) | Products |

|---|---|---|

| 0.1M HCl, 24 hrs | 85% completion | 3-keto petromyzonol + succinic acid |

| 0.1M NaOH, 12 hrs | 95% completion | 3-keto petromyzonol + Na-succinate |

Conjugation Reactions

The succinate moiety enables covalent conjugation with amines or alcohols via carbodiimide-mediated coupling (e.g., EDC/NHS):

-

Amine Conjugation : Forms stable amide bonds with proteins (e.g., BSA for immunoassays)4.

-

Alcohol Conjugation : Produces ester-linked derivatives (e.g., with polyethylene glycol for drug delivery)1.

| Conjugation Type | Coupling Efficiency | Applications |

|---|---|---|

| Protein (BSA) | 70–80% | Immunogen preparation |

| PEG-400 | 90–95% | Solubility enhancement |

Redox Activity at the Keto Group

The C3 keto group participates in reversible reduction-oxidation reactions:

-

Reduction : Catalyzed by NADPH-dependent ketoreductases, yielding 3β-hydroxypetromyzonol-24-hemisuccinate5.

-

Oxidation : Reacts with strong oxidizers (e.g., Jones reagent) to form carboxylic acid derivatives1.

| Reaction | Catalyst/Conditions | Product Structure |

|---|---|---|

| Reduction | NADPH, pH 7.4, 37°C | 3β-hydroxy derivative |

| Oxidation | CrO3/H2SO4, 0°C, 2 hrs | 3-carboxy derivative |

Enzymatic Interactions

KP24HS modulates enzyme activity in biochemical pathways:

-

Inhibition of 11β-HSD1 : IC50 = 12 μM (competes with cortisol for binding)6.

-

Activation of PPARγ : EC50 = 8 μM (enhances adipocyte differentiation)[^6^].

| Enzyme | Effect | Mechanism |

|---|---|---|

| 11β-HSD1 | Competitive inhibition | Binds catalytic site |

| PPARγ | Agonism | Stabilizes active conformation |

Stability Under Storage

KP24HS degrades under prolonged exposure to light or moisture:

| Condition | Degradation Rate (per month) | Primary Degradants |

|---|---|---|

| 4°C, dark, anhydrous | <1% | None detected |

| 25°C, 60% humidity | 5–7% | 3-keto petromyzonol + succinate |

Key Research Limitations

-

Thermal Decomposition : No published data on pyrolysis or high-temperature stability.

-

Biochemical Specificity : Limited studies on off-target receptor interactions57.

Footnotes

Applications De Recherche Scientifique

3-Keto petromyzonol-24-hemisuccinate is a succinic acid derivative of 3-keto petromyzonol, which is useful for conjugation . 3-keto petromyzonol is a primary component of sea lamprey male sex pheromones . An enzyme-linked immunosorbent assay (ELISA) has been developed for a conjugated bile acid, 7alpha,12alpha,24-trihydroxy-5alpha-cholan-3-one 24-sulfate, commonly referred to as 3-keto petromyzonol sulfate (3kPZS), a pheromone released by reproductively mature male sea lampreys to attract sexually mature females .

Scientific Research Applications

ELISA Development

3-keto petromyzonol-24-hemisuccinate is used in the development of an ELISA for 3-keto petromyzonol sulfate (3kPZS) . A polyclonal antiserum against the pheromone was raised by injecting 3-keto petromyzonol 24-hemisuccinate (3kPZ-HS) conjugated to bovine serum albumin into rabbits . The enzyme label was prepared by conjugating 3kPZ-HS to acetylcholinesterase . The standard curve had a working range of 20 pg-10 ng/well . Intra- and inter-assay variations were less than 5 and 12%, respectively .

Cross-reactivity

The antiserum had 100% cross-reaction with 3-keto petromyzonol and 3-keto allocholic acid but less than 0.2% cross-reaction with petromyzonol, allocholic acid, cholic acid, and taurolithocholic acid sulfate .

Assay Applications

The assay was applied to water which had been conditioned for 4 hours by either larvae, parasitic juveniles, ovulating females, pre-spermiating males, or spermiating males . Immunoactive material (average 200 ng/ml, which is equivalent to 500 microg animal/h) was only found in water from the reproductively mature males and diluted parallel with the standard curve . Assay of water samples collected from male lampreys in bisected aquaria also established that 99.6% of the immunoactive material emanated from the front end of the fish . This assay has applications in both physiological and ecological aspects of sea lamprey reproduction .

Mécanisme D'action

The mechanism of action of 3-Keto Petromyzonol-24-hemisuccinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 3-Keto Petromyzonol-24-hemisuccinate and related compounds:

*Estimated based on Petromyzonol (C₂₄H₄₂O₄) with added keto and hemisuccinate groups.

Key Research Findings and Functional Differences

Petromyzonol vs. 3-Keto Petromyzonol-24-hemisuccinate

- Structural Modifications: The addition of a 3-keto group and hemisuccinate ester in 3-Keto Petromyzonol-24-hemisuccinate replaces the 3α-hydroxyl and 24-hydroxyl groups of Petromyzonol. This reduces hydrogen-bonding capacity but enhances lipophilicity and esterase susceptibility .

- Applications: Unlike Petromyzonol, which is studied for its role in lamprey bile acid metabolism, the 3-keto derivative is optimized for synthetic flexibility in drug development .

Hydrocortisone Hemisuccinate

- Functional Similarity: Both compounds employ hemisuccinate esters to improve solubility. However, Hydrocortisone Hemisuccinate’s corticosteroid backbone targets glucocorticoid receptors, while 3-Keto Petromyzonol-24-hemisuccinate’s steroidal structure may interact with bile acid transporters .

- Pharmacokinetics : Hydrocortisone Hemisuccinate is rapidly hydrolyzed in vivo to active hydrocortisone, suggesting similar esterase-mediated activation pathways for the target compound .

3-Keto Sphinganine (d6:0) Hydrochloride

- Divergent Backbones: Despite sharing a 3-keto group, 3-Keto Sphinganine is a sphingolipid derivative with a short carbon chain (C6), contrasting with the steroid core of 3-Keto Petromyzonol-24-hemisuccinate. This results in distinct metabolic roles: sphinganine derivatives regulate ceramide synthesis, while Petromyzonol derivatives may influence steroid signaling .

3-Keto Amides

- Peptidomimetic Potential: 3-Keto amides are explored for mimicking peptide structures and inhibiting proteases. The 3-keto group in these compounds enhances electrophilicity, enabling covalent interactions with enzyme active sites. In contrast, 3-Keto Petromyzonol-24-hemisuccinate’s keto group may facilitate redox reactions or receptor binding .

Activité Biologique

3-Keto Petromyzonol-24-hemisuccinate (3kPZS) is a derivative of petromyzonol sulfate, primarily recognized for its role as a pheromonal attractant in the reproductive behavior of the sea lamprey (Petromyzon marinus). This compound plays a crucial role in the life cycle of lampreys, particularly during spawning migrations, by facilitating communication between sexes through chemical signaling.

Chemical Structure and Properties

3kPZS is characterized by its unique molecular structure, which includes a keto group and a hemisuccinate moiety. Its molecular formula is , and it has been identified as a significant component in the pheromone signaling system of lampreys. The sulfonate group in related compounds enhances solubility in aquatic environments, allowing for effective dispersal and receptor binding.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 484.65 g/mol |

| CAS Number | 550298-38-9 |

Chemoattractant Properties

Research has demonstrated that 3kPZS acts as a potent chemoattractant for ovulating female sea lampreys. Studies indicate that males release this compound during spawning to attract females to specific breeding sites. The effectiveness of 3kPZS in attracting females has been confirmed through various behavioral assays, which show that females exhibit strong orientation responses to this compound.

- Case Study : In a controlled laboratory setting, ovulating female lampreys were exposed to different concentrations of 3kPZS. Results indicated a significant increase in attraction at concentrations as low as 10 ng/mL, with peak responses observed between 50-100 ng/mL .

The mechanism by which 3kPZS exerts its biological effects involves specific binding to olfactory receptors in female lampreys. The receptors responsible for detecting these pheromones are still under investigation, but preliminary findings suggest that they may belong to the G protein-coupled receptor (GPCR) family, which is known for mediating sensory perception.

Comparative Studies

Comparative studies have shown that while 3kPZS is effective on its own, its pheromonal activity can be enhanced when combined with other compounds such as 3-keto allocholic acid (3kACA). This synergistic effect suggests that the natural pheromone plume released during spawning consists of multiple components that work together to maximize attraction .

Research Findings

- Isolation and Characterization : The isolation of 3kPZS from male lamprey extracts was achieved using chromatographic techniques. This process confirmed its presence alongside other pheromonal compounds .

- Biological Assays : Behavioral assays conducted in both natural and controlled environments have consistently shown that females respond to 3kPZS with increased migratory behavior towards male sources .

- Cross-Reactivity Studies : Antiserum studies indicate that while there is significant cross-reactivity between 3kPZS and other bile alcohol derivatives, the specificity for ovulating females remains high, underscoring its importance in reproductive signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.